molecular formula C10H9BrClN3 B1445931 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline CAS No. 1691144-33-8

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B1445931
CAS No.: 1691144-33-8
M. Wt: 286.55 g/mol
InChI Key: VWEFKJIXZSFBPM-UHFFFAOYSA-N
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Description

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C10H9BrClN3 It is a derivative of aniline, substituted with bromine, chlorine, and an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline and 2-(chloromethyl)-1H-imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids or halides are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole group can coordinate with metal ions, influencing the compound’s binding affinity and specificity. The bromine and chlorine substituents can also affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-chloroaniline: Lacks the imidazole group, making it less versatile in certain applications.

    N-(1H-imidazol-2-ylmethyl)aniline: Does not have the bromine and chlorine substituents, which can influence its chemical properties.

    4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)benzamide: Similar structure but with a benzamide group instead of an aniline group.

Uniqueness

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the presence of both halogen substituents and the imidazole group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEFKJIXZSFBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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